molecular formula C14H11NO3 B11715144 1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine oxide

1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine oxide

Katalognummer: B11715144
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: ZYMPIMWKBKPKIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2H-1,3-Benzodioxol-5-yl)-N-phenylmethanimine oxide is an organic compound that features a benzodioxole ring fused with a phenylmethanimine oxide group

Vorbereitungsmethoden

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine oxide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Phenylmethanimine Group: The phenylmethanimine group is introduced via a condensation reaction between aniline and formaldehyde.

    Oxidation: The final step involves the oxidation of the phenylmethanimine group to form the methanimine oxide.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-(2H-1,3-Benzodioxol-5-yl)-N-phenylmethanimine oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to form more complex oxides.

    Reduction: Reduction reactions can convert the methanimine oxide back to the corresponding amine.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid.

Wissenschaftliche Forschungsanwendungen

1-(2H-1,3-Benzodioxol-5-yl)-N-phenylmethanimine oxide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine oxide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and inhibition of key enzymes.

Vergleich Mit ähnlichen Verbindungen

1-(2H-1,3-Benzodioxol-5-yl)-N-phenylmethanimine oxide can be compared with similar compounds such as:

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has a similar benzodioxole ring but differs in the functional group attached to it.

    N-Phenylmethanimine: This compound lacks the benzodioxole ring, making it less complex and potentially less active in certain reactions.

Eigenschaften

Molekularformel

C14H11NO3

Molekulargewicht

241.24 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine oxide

InChI

InChI=1S/C14H11NO3/c16-15(12-4-2-1-3-5-12)9-11-6-7-13-14(8-11)18-10-17-13/h1-9H,10H2

InChI-Schlüssel

ZYMPIMWKBKPKIX-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C=[N+](C3=CC=CC=C3)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.